molecular formula C14H16O3 B14359662 3-[(3,4-Dihydro-2H-pyran-2-yl)oxy]-1-phenylpropan-1-one CAS No. 92567-75-4

3-[(3,4-Dihydro-2H-pyran-2-yl)oxy]-1-phenylpropan-1-one

Katalognummer: B14359662
CAS-Nummer: 92567-75-4
Molekulargewicht: 232.27 g/mol
InChI-Schlüssel: QMPOVDWWQSPYHE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(3,4-Dihydro-2H-pyran-2-yl)oxy]-1-phenylpropan-1-one is an organic compound that features a pyran ring fused to a phenylpropanone structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,4-Dihydro-2H-pyran-2-yl)oxy]-1-phenylpropan-1-one typically involves the reaction of 3,4-dihydro-2H-pyran with a phenylpropanone derivative under acidic conditions. One common method is to use a Lewis acid catalyst to facilitate the formation of the pyran ring. The reaction is usually carried out in an inert solvent such as dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and improving overall efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

3-[(3,4-Dihydro-2H-pyran-2-yl)oxy]-1-phenylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The pyran ring can be substituted with various functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

3-[(3,4-Dihydro-2H-pyran-2-yl)oxy]-1-phenylpropan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of polymers and other advanced materials.

Wirkmechanismus

The mechanism of action of 3-[(3,4-Dihydro-2H-pyran-2-yl)oxy]-1-phenylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,4-Dihydro-2H-pyran: A precursor in the synthesis of 3-[(3,4-Dihydro-2H-pyran-2-yl)oxy]-1-phenylpropan-1-one.

    Phenylpropanone: Another precursor that forms the backbone of the compound.

    Tetrahydropyran derivatives: Compounds with similar pyran ring structures but different substituents.

Uniqueness

This compound is unique due to its specific combination of a pyran ring and a phenylpropanone structure

Eigenschaften

CAS-Nummer

92567-75-4

Molekularformel

C14H16O3

Molekulargewicht

232.27 g/mol

IUPAC-Name

3-(3,4-dihydro-2H-pyran-2-yloxy)-1-phenylpropan-1-one

InChI

InChI=1S/C14H16O3/c15-13(12-6-2-1-3-7-12)9-11-17-14-8-4-5-10-16-14/h1-3,5-7,10,14H,4,8-9,11H2

InChI-Schlüssel

QMPOVDWWQSPYHE-UHFFFAOYSA-N

Kanonische SMILES

C1CC(OC=C1)OCCC(=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.